molecular formula C20H41I B8222513 9-(Iodomethyl)nonadecane

9-(Iodomethyl)nonadecane

Cat. No.: B8222513
M. Wt: 408.4 g/mol
InChI Key: XFAUJLCVKQRWOW-UHFFFAOYSA-N
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Description

9-(Iodomethyl)nonadecane is an organic compound with the molecular formula C20H41I It is a long-chain alkyl iodide, characterized by the presence of an iodine atom attached to the ninth carbon of a nonadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Iodomethyl)nonadecane typically involves the iodination of 2-octyl-1-dodecanol. The process begins with the reaction of 2-octyl-1-dodecanol with iodine in the presence of imidazole and triphenylphosphine in dry dichloromethane. The reaction mixture is stirred at room temperature overnight, followed by quenching with a sodium sulfite solution. The organic phase is then concentrated, dissolved in hexane, and purified through silica gel column chromatography to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9-(Iodomethyl)nonadecane primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. These reactions can include nucleophilic substitution, where the iodine atom is replaced by another nucleophile.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetone.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Major Products:

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium hydroxide would yield the corresponding alcohol, while reaction with an amine would yield an amine derivative.

Scientific Research Applications

9-(Iodomethyl)nonadecane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of organic synthesis and materials science.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules, where the long alkyl chain and iodine atom play crucial roles in molecular interactions.

    Industry: It finds applications in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 9-(Iodomethyl)nonadecane is primarily based on its ability to undergo substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of new bonds with nucleophiles. This property is exploited in various chemical syntheses to introduce different functional groups into the nonadecane chain.

Comparison with Similar Compounds

  • 7-(Iodomethyl)pentadecane
  • 11-(Iodomethyl)tricosane
  • 13-(Iodomethyl)heptacosane

Comparison:

  • Chain Length: The primary difference between these compounds is the length of the alkyl chain. 9-(Iodomethyl)nonadecane has a 19-carbon chain, while the others have different chain lengths.
  • Reactivity: The position of the iodine atom and the length of the alkyl chain can influence the reactivity and physical properties of the compounds. For instance, longer chains may result in higher boiling points and different solubility characteristics.
  • Applications: While all these compounds can undergo similar substitution reactions, their specific applications may vary based on their physical and chemical properties.

Properties

IUPAC Name

9-(iodomethyl)nonadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41I/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAUJLCVKQRWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Iodine (12.25 g, 48.3 mmol) was added to a solution of 2-octyl-1-dodecanol (12.42 g, 41.6 mmol), triphenylphosphine (13.17 g, 50.2 mmol), and imidazole (3.42 g, 50.2 mmol) in 80 mL dichloromethane at 0° C. After stirring for 30 minutes, the reaction mixture was allowed to warm to room temperature over 4 hours before 12 mL of saturated Na2SO3 (aq) was added. The organics were concentrated by evaporation and the mixture taken up in 500 mL pentane, washed three times with 200 mL water, and once with 150 mL brine. The mixture was then passed through a 3 cm silica gel plug, and dried over Na2SO4. The organics were concentrated by evaporation to give a colorless oil (15.78 g, yield 92.9%). 1H NMR (CDCl3 500 MHz): δ: 2.60 (d, J=5.0 Hz, 2H), 2.00 (t, J=5.0 Hz, 1H), 1.30-1.20 (b, 32H), 0.89 (t, J=7.5 Hz, 6H); MS (EI): m/z (%) 408.23 (100) [M+]. Elemental Analysis (calc. C, 58.81; H, 10.12): found C, 58.70; H, 9.97.
Quantity
12.25 g
Type
reactant
Reaction Step One
Quantity
12.42 g
Type
reactant
Reaction Step One
Quantity
13.17 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Yield
92.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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